molecular formula C14H9Cl2N3O4S2 B2624383 2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide CAS No. 886912-15-8

2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2624383
CAS No.: 886912-15-8
M. Wt: 418.26
InChI Key: VHKYTRRPCLMCFE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, an oxadiazole ring, and a methylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Methylsulfonyl Phenyl Group: This step can be achieved through a nucleophilic substitution reaction, where a suitable phenyl derivative is reacted with a sulfonyl chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Final Coupling Reaction: The final step involves coupling the oxadiazole and thiophene intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide
  • 2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. Its oxadiazole ring, in particular, is a key differentiator, providing unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4S2/c1-25(21,22)8-4-2-7(3-5-8)13-18-19-14(23-13)17-12(20)9-6-10(15)24-11(9)16/h2-6H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKYTRRPCLMCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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